

# 2-(4-Biphenyl)ethylamine chemical structure and properties

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An In-depth Technical Guide to 2-(4-Biphenyl)ethylamine

This technical guide provides a comprehensive overview of the chemical structure, properties, and representative experimental protocols for **2-(4-Biphenyl)ethylamine** (CAS: 17027-51-9). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

### **Chemical Structure and Identifiers**

**2-(4-Biphenyl)ethylamine**, also known as 4-(2-aminoethyl)biphenyl, is a primary amine derivative of biphenyl. The structure consists of a biphenyl group connected to an ethylamine moiety at the 4-position.

Table 1: Chemical Identifiers



Identifier	Value	Citation
CAS Number	17027-51-9	[1][2]
Molecular Formula	C14H15N	[1][2]
IUPAC Name	2-(4-phenylphenyl)ethanamine	[1]
Common Synonyms	4-(2-aminoethyl)biphenyl, 2- biphenylethylamine, 4- phenylphenethylamine	[1][2]
SMILES	C1=CC=C(C=C1)C2=CC=C(C =C2)CCN	[1]
InChIKey	WHPLBPSDTIZFSX- UHFFFAOYSA-N	

# **Physicochemical and Pharmacological Properties**

The compound is a solid at room temperature and possesses properties characteristic of a primary aromatic amine. While specific biological activity is not extensively documented, it is noted as a useful biochemical for proteomics research and chemical synthesis.[2]

Table 2: Physical and Chemical Properties



Property	Value	Citation
Molecular Weight	197.28 g/mol	[1][2]
Physical Form	Solid, Powder	
Melting Point	50-54 °C	
Boiling Point	338.1 °C at 760 mmHg	
Density	1.031 g/cm³ (Predicted)	
pKa (Predicted)	9.81 ± 0.10	[3]
XLogP3	3.3	[1]
Topological Polar Surface Area	26.0 Ų	[1][3]
Solubility	Soluble in ethanol, chloroform. Insoluble in ether.	

Table 3: Safety and Hazard Information

Hazard Code	Description	Citation
H315	Causes skin irritation	[1]
H319	Causes serious eye irritation	[1]
H335	May cause respiratory irritation	[1]
GHS Pictogram	GHS07 (Exclamation Mark)	

# Experimental Protocols Representative Synthesis Protocol: Reduction of 4Biphenylacetonitrile

While a specific published protocol for **2-(4-Biphenyl)ethylamine** is not readily available, a common and effective method for preparing phenylethylamines is the catalytic hydrogenation of the corresponding benzyl cyanide (nitrile). The following protocol is a representative example adapted from established procedures for similar reductions.[4]



Objective: To synthesize **2-(4-Biphenyl)ethylamine** by the reduction of 4-biphenylacetonitrile using a Raney Nickel catalyst.

#### Materials:

- 4-Biphenylacetonitrile
- Raney Nickel (catalyst)
- Anhydrous Methanol (or Ethanol)
- Ammonia (gas or solution in methanol)
- Hydrogen gas (H<sub>2</sub>)
- · Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator
- Vacuum distillation apparatus

#### Procedure:

- Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean, dry, and leaktested.
- Charging the Vessel: In the vessel, combine 4-biphenylacetonitrile (1 equivalent) and a slurry
  of Raney Nickel catalyst (approx. 5-10% by weight of the nitrile) in anhydrous methanol
  saturated with ammonia. The presence of ammonia is crucial to suppress the formation of
  secondary amine byproducts.[4]

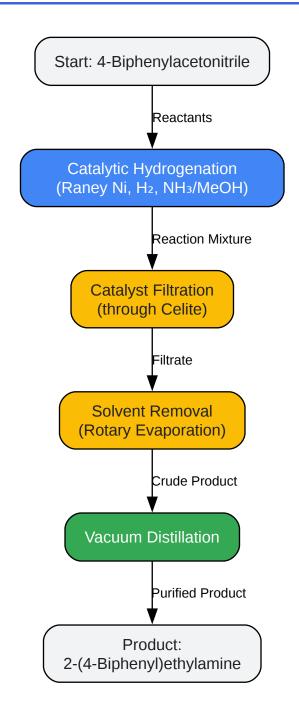


- Hydrogenation: Seal the vessel. Purge the system several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi, consult literature for similar reductions).
- Reaction: Begin agitation (shaking or stirring) and heat the vessel to a moderate temperature (e.g., 50-80 °C). Monitor the reaction progress by observing the drop in hydrogen pressure.
   The reaction is typically complete when hydrogen uptake ceases.
- Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen gas.
- Catalyst Removal: Open the vessel and dilute the reaction mixture with methanol. Carefully filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in the air. Keep the filter cake wet with solvent (e.g., water or methanol) at all times.
- Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent (methanol) using a rotary evaporator.
- Purification: Dissolve the crude residue in diethyl ether and wash with a small amount of water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
- Final Purification: Purify the crude **2-(4-Biphenyl)ethylamine** by vacuum distillation to obtain the final product.

# Mandatory Visualizations Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis of **2-(4-Biphenyl)ethylamine** from 4-biphenylacetonitrile.





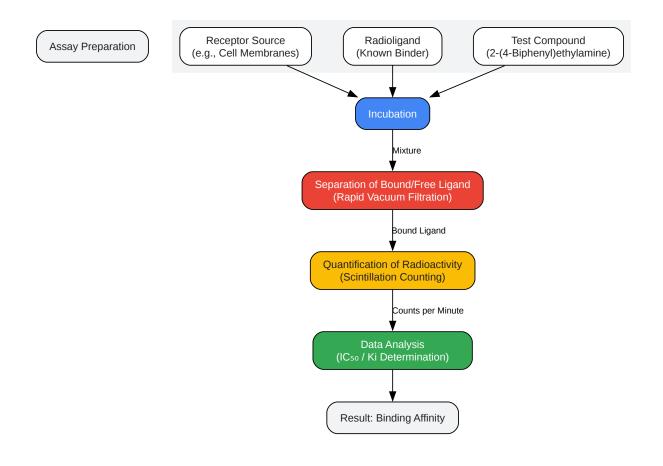
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Figure 1: Synthesis and Purification Workflow.

# **General Biological Screening Workflow**

As the specific biological targets of **2-(4-Biphenyl)ethylamine** are not well-defined, a general workflow for initial screening is presented. A radioligand binding assay is a standard method to determine if a compound interacts with a specific receptor.





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Figure 2: General Radioligand Binding Assay Workflow.

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